NADPH tetrasodium salt
Description
Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form), commonly abbreviated as NADPH, is a critical coenzyme in cellular redox biochemistry. Structurally, it consists of two nucleotides joined by a phosphate group, with an additional 2'-phosphate on the adenosine ribose moiety distinguishing it from NADH. This modification confers specificity for enzymes involved in anabolic processes, such as lipid and nucleotide biosynthesis, and antioxidant defense systems like the glutathione cycle .
NADPH serves as a primary electron donor in reductive biosynthesis and detoxification reactions. Its reduced state enables it to transfer hydride ions (H⁻) to substrates, regenerating oxidized NADP⁺. This cofactor is essential in cytochrome P450-mediated drug metabolism, nitric oxide synthase activity, and the oxidative burst in immune cells via NADPH oxidase .
Properties
IUPAC Name |
tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;tetrahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N7O17P3.4Na.4H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;;;;;;;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);;;;;4*1H2/q;4*+1;;;;/p-4/t10-,11-,13-,14-,15-,16-,20-,21-;;;;;;;;/m1......../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMNMZORBRTNGP-NFOLICFBSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N7Na4O21P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
905.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2646-71-1 | |
| Record name | Dihydronicotinamide-adenine dinucleotide phosphate, tetrasodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Parameters and Substrate Optimization
The reaction conditions are critical for maximizing yield:
-
Substrate Concentrations :
Optimal parameters yield NADPH at a conversion rate exceeding 85%, as demonstrated in scaled trials. The enzyme mass ratio (APRT:NMNAT:PPNK) is typically 1:(1–3):(1–2), though immobilized recombinant cells can enhance stability and reusability.
Enzyme Immobilization and Reusability
Immobilizing enzymes on carriers like chitosan or silica gel allows for 10–15 reaction cycles without significant activity loss. This reduces production costs by 40–60% compared to free-enzyme systems. Post-reaction purification involves ion-exchange chromatography, yielding a final product with ≥98% purity.
Stereospecific Synthesis for Isotopic Labeling
Stereospecific preparation of radiolabeled NADPH, such as R- and S-[4-³H]NADPH, is essential for metabolic studies. A modified enzymatic method achieves 75–90% yield by incubating [4-³H]nicotinamide with NADP⁺ and glucose-6-phosphate dehydrogenase (G6PDH) at pH 8.0. Key steps include:
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Substrate Activation : Pre-incubation of NADP⁺ with G6PDH to ensure proper cofactor binding.
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Isotopic Incorporation : Tritium labeling at the 4-position of the nicotinamide ring.
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Purification : Lyophilization followed by HPLC to isolate diastereomers.
This method avoids acid hydrolysis, preserving NADPH stability while ensuring high radiochemical purity.
Comparative Analysis of Enzymatic Methods
The table below contrasts two enzymatic strategies:
Chemical Reactions Analysis
Types of Reactions
Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) primarily undergoes redox reactions. It acts as an electron donor in various biochemical processes, transferring electrons to oxidized precursors in reduction reactions .
Common Reagents and Conditions
Common reagents used in reactions involving beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) include oxidizing agents such as hydrogen peroxide and nitric oxide. The compound is often used in enzymatic reactions under physiological conditions .
Major Products Formed
The major products formed from reactions involving beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) include reduced forms of various substrates, such as fatty acids and cholesterol intermediates .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNNaOP·xHO
- Molecular Weight : 905.42 g/mol (833.35 g/mol anhydrous)
- Solubility : Soluble in 10 mM NaOH
Biochemical Role
β-NADPH serves as a reducing agent in various biological reactions. It is generated primarily through the pentose phosphate pathway and acts as an electron donor in redox reactions, facilitating the conversion of oxidized substrates into their reduced forms. This function is critical in biosynthetic pathways and antioxidant defense mechanisms.
Key Applications
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Antioxidant Defense
- β-NADPH is integral to the regeneration of reduced glutathione, a vital antioxidant that protects cells from oxidative stress. It participates in the activity of glutathione reductase, which converts oxidized glutathione back to its reduced form.
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Biosynthesis
- In biosynthetic pathways, β-NADPH provides the necessary reducing equivalents for the synthesis of fatty acids, cholesterol, and nucleotides. It is essential for enzymes such as fatty acid desaturases and reductases involved in lipid metabolism.
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Enzymatic Reactions
- β-NADPH acts as a cofactor for various enzymes including:
- Dihydrofolate reductase : Involved in DNA synthesis.
- Nitric oxide synthase : Plays a role in the production of nitric oxide, a signaling molecule.
- Cytochrome P450 enzymes : Important for drug metabolism and steroid synthesis.
- β-NADPH acts as a cofactor for various enzymes including:
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Histochemical Applications
- Used for the histochemical detection of NADPH diaphorase activity, which is important in neuroscience research to study neuronal activity and function.
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Research and Diagnostic Applications
- Employed in assays to measure enzyme activities related to metabolic pathways.
- Utilized in studies examining redox states within cells and tissues, providing insights into cellular health and disease mechanisms.
Data Table: Applications Overview
| Application Area | Specific Uses | Key Enzymes/Processes Involved |
|---|---|---|
| Antioxidant Defense | Regeneration of glutathione | Glutathione reductase |
| Biosynthesis | Fatty acid and cholesterol synthesis | Fatty acid desaturases |
| Enzymatic Reactions | Nitric oxide production | Nitric oxide synthase |
| Histochemistry | Detection of NADPH diaphorase | Neuronal activity studies |
| Research Diagnostics | Enzyme activity assays | Various metabolic enzymes |
Case Studies
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Neuroscience Research
A study published in Brain Research Bulletin demonstrated that β-NADPH levels correlate with nitric oxide synthase activity in rat cerebral cortex during neurodegenerative conditions, highlighting its role in neuronal health and signaling pathways . -
Metabolic Pathway Analysis
Research involving the use of β-NADPH has illustrated its critical function in fatty acid metabolism within cyanobacteria, showcasing its role as a reducing agent necessary for desaturation reactions . -
Cellular Redox State Studies
Investigations into the redox state of oligodendrocyte cultures have utilized β-NADPH to measure glutathione levels, providing insights into oxidative stress responses in glial cells .
Mechanism of Action
Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced form) exerts its effects by acting as an electron donor in redox reactions. It transfers electrons to oxidized molecules, thereby reducing them. This process is crucial for maintaining cellular redox balance and for the biosynthesis of various biomolecules. The compound is involved in pathways such as the pentose phosphate pathway, which generates NADPH for reductive biosynthesis and antioxidation .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between NADPH and its structural analogs:
| Property | NADPH | NADH | NADP⁺ | FAD |
|---|---|---|---|---|
| Full Name | Beta-nicotinamide adenine dinucleotide phosphate tetrasodium salt (reduced) | Beta-nicotinamide adenine dinucleotide, reduced disodium salt hydrate | Beta-nicotinamide adenine dinucleotide phosphate sodium salt (oxidized) | Flavin adenine dinucleotide disodium salt hydrate |
| Phosphate Group | 2'-phosphate present | Absent | 2'-phosphate present | Absent |
| Redox State | Reduced (electron donor) | Reduced (electron donor) | Oxidized (electron acceptor) | Oxidized (electron acceptor) or reduced (FADH₂) |
| Primary Cellular Role | Anabolism, antioxidant defense (e.g., glutathione regeneration) | Catabolism (e.g., glycolysis, citric acid cycle) | Substrate for reductases in biosynthetic pathways | Electron carrier in mitochondrial ETC and redox enzymes (e.g., oxidases) |
| Enzyme Specificity | Glucose-6-phosphate dehydrogenase, NADPH oxidase | Lactate dehydrogenase, mitochondrial Complex I | NADP⁺-dependent dehydrogenases (e.g., malic enzyme) | Succinate dehydrogenase, NADH dehydrogenase |
| Solubility | High (tetrasodium salt) | Moderate (disodium salt) | High (sodium salt) | Moderate (disodium salt) |
| Stability | Stable under neutral pH; sensitive to oxidation | Sensitive to thermal degradation and oxidation | Stable in neutral buffers; degraded at high pH/temperature | Light-sensitive; degrades in acidic conditions |
Key Research Findings
- Electron Transfer Efficiency: NADPH exhibits slightly greater selectivity in electron transfer compared to NADH, as demonstrated by the MTS/formazan assay. -0.32 V for NADH) and structural interactions with enzymes like glutathione reductase .
- Role in Oxidative Stress : NADPH is a substrate for NADPH oxidase, generating superoxide radicals in immune cells. In contrast, NADH primarily fuels mitochondrial ATP production, with minimal involvement in radical generation .
- Metabolic Pathways : NADPH is central to the pentose phosphate pathway (PPP), providing reducing equivalents for biosynthetic reactions. NADH, however, is predominantly linked to energy production via oxidative phosphorylation .
- Stability in Assays : Oxidized forms (NAD⁺, NADP⁺) are selectively degraded under alkaline conditions, allowing specific quantification of reduced forms (NADH, NADPH) in spectrophotometric assays .
Biological Activity
Beta-Nicotinamide adenine dinucleotide phosphate tetrasodium salt (NADPH) is a crucial coenzyme that plays a significant role in various biological processes, including metabolism, antioxidant defense, and cellular signaling. This article delves into its biological activity, mechanisms of action, and implications in health and disease, supported by research findings and case studies.
Overview of NADPH
NADPH is the reduced form of nicotinamide adenine dinucleotide phosphate (NADP+), functioning primarily as an electron donor in numerous biochemical reactions. It is synthesized via the oxidative pentose phosphate pathway and is essential for anabolic reactions, including fatty acid and cholesterol synthesis, as well as the regeneration of glutathione, a critical antioxidant in cells .
Biological Functions
1. Antioxidant Defense:
NADPH is vital for maintaining cellular redox balance by providing reducing equivalents necessary for the regeneration of antioxidants like glutathione. This process helps mitigate oxidative stress by neutralizing reactive oxygen species (ROS) generated during metabolic processes .
2. Metabolic Pathways:
NADPH serves as a cofactor for various enzymes involved in biosynthetic pathways. It facilitates reactions catalyzed by:
- Glutathione reductase
- Dihydrofolate reductase
- Cytochrome P450 enzymes
These enzymes are crucial for lipid synthesis, nucleotide synthesis, and drug metabolism .
3. Cellular Signaling:
NADPH is involved in signaling pathways that regulate cell growth, differentiation, and apoptosis. It plays a role in the activation of NADPH oxidase, which generates superoxide radicals used in immune responses .
Case Studies
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Neuroprotection Against Excitotoxicity:
In a study involving kainic acid (KA)-induced excitotoxicity in rats, administration of this compound significantly reduced striatal lesion size and improved neurological function. The treatment enhanced neuronal survival rates and reduced glial cell activation, indicating its potential protective role against neurodegenerative conditions . -
Cardiac Function Enhancement:
Another study demonstrated that intravenous injection of this compound improved cardiac function in rat models by increasing left ventricular pressure rates (+dp/dt) while decreasing negative pressure rates (-dp/dt). This suggests that NADPH may enhance energy metabolism in cardiac tissues . -
Inhibition of Ferroptosis:
NADPH has been shown to inhibit ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—by maintaining glutathione levels. This property indicates its potential therapeutic application in conditions where ferroptosis contributes to pathology .
The biological activity of NADPH can be attributed to several key mechanisms:
- Electron Donation: NADPH donates electrons to various substrates during reduction reactions, facilitating biosynthesis and detoxification processes.
- Regulation of Enzyme Activity: It enhances the activity of enzymes involved in metabolic pathways and antioxidant defense systems.
- Signaling Modulation: By influencing redox states within cells, NADPH modulates signaling pathways that control cellular responses to stressors.
Data Table: Summary of Biological Activities
Q & A
Basic: How should NADPH solutions be prepared and stabilized for enzymatic assays?
NADPH solutions should be prepared in cold, degassed water or 10 mM NaOH (50 mg/mL) to enhance solubility and minimize degradation . To stabilize the compound, store aliquots at -20°C in amber vials to protect against light and oxidative damage. For long-term stability, lyophilized powder should be kept desiccated. Include reducing agents like dithiothreitol (DTT) or bovine serum albumin (BSA) in reaction buffers to prevent oxidation during assays .
Basic: What are the optimal methods for quantifying NADPH in cellular extracts?
Quantification can be achieved via:
- Spectrophotometry : Measure absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) to determine NADPH concentration directly .
- HPLC : Use reverse-phase chromatography with UV detection at 260 nm for separation from NADP+ and other nucleotides .
- Enzymatic cycling assays : Couple NADPH-dependent reactions (e.g., glutathione reductase) with colorimetric substrates (e.g., DTNB) for sensitive detection in low-concentration samples .
Advanced: How can discrepancies in NADPH-dependent enzyme activity between experimental models be resolved?
Discrepancies may arise from species-specific enzyme isoforms (e.g., human vs. rodent glutathione reductase) or differences in cofactor binding affinities . Validate enzyme activity using purified isoforms and standardized NADPH concentrations. Assess competing pathways (e.g., NADPH consumption by cytochrome P450 enzymes) via inhibitors like ketoconazole . Normalize data to cellular NADPH levels measured via LC-MS .
Advanced: What controls are critical for redox-sensitive assays involving NADPH?
- Negative controls : Omit NADPH to assess background oxidation or non-specific reactions .
- Oxidation controls : Include hydrogen peroxide or superoxide-generating systems to test NADPH stability under oxidative stress .
- Antioxidant controls : Add catalase or superoxide dismutase to distinguish NADPH-specific effects from indirect redox interactions .
Advanced: How does NADPH regeneration impact in vitro biosynthesis reaction kinetics?
NADPH regeneration systems (e.g., glucose-6-phosphate + glucose-6-phosphate dehydrogenase) maintain cofactor levels, enabling prolonged reaction monitoring . Kinetic parameters (e.g., Km and Vmax) should be re-evaluated under regenerating conditions, as substrate inhibition or enzyme saturation may shift. Use stopped-flow spectrophotometry to capture rapid turnover rates .
Advanced: What challenges arise when interpreting NADPH/NADP+ ratios in metabolic studies?
NADPH turnover is rapid and compartmentalized (e.g., cytosolic vs. mitochondrial pools). Use rapid quenching methods (e.g., perchloric acid) and compartment-specific extraction protocols to preserve ratios . Differentiate between total and free NADPH via enzymatic assays vs. fluorescent probes (e.g., iNAP sensors) .
Basic: What NADPH concentrations are optimal for microsomal CYP450 assays?
Titrate NADPH between 0.1–1 mM, as excess cofactor can inhibit some isoforms (e.g., CYP3A4). Pre-incubate microsomes with NADPH for 5–10 minutes to stabilize enzyme-cofactor binding. Include positive controls (e.g., midazolam for CYP3A4 activity) and monitor metabolite formation via LC-MS/MS .
Basic: How can NADPH's role in antioxidant defense be experimentally validated?
- Measure glutathione (GSH/GSSG) ratios using enzymatic recycling assays with glutathione reductase and DTNB .
- Inhibit NADPH production (e.g., with 6-aminonicotinamide in the pentose phosphate pathway) to assess oxidative stress sensitivity .
- Use NADPH-depleted systems (e.g., CRISPR-knockout glucose-6-phosphate dehydrogenase cells) to isolate its contribution to redox balance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
